7,7'-dihydroxy-4,4'-spirobi[chromene]-2,2'(3H,3'H)-dione
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Overview
Description
7,7’-dihydroxy-4,4’-spirobi[chromene]-2,2’(3H,3’H)-dione is an organic compound belonging to the class of chromenes
Preparation Methods
The synthesis of 7,7’-dihydroxy-4,4’-spirobi[chromene]-2,2’(3H,3’H)-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate phenolic compounds under acidic or basic conditions, followed by cyclization to form the chromene ring structure. Industrial production methods may involve optimized reaction conditions such as the use of catalysts, controlled temperatures, and pressures to increase yield and purity.
Chemical Reactions Analysis
7,7’-dihydroxy-4,4’-spirobi[chromene]-2,2’(3H,3’H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, often using halogens or nitro groups as substituents.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Scientific Research Applications
7,7’-dihydroxy-4,4’-spirobi[chromene]-2,2’(3H,3’H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7,7’-dihydroxy-4,4’-spirobi[chromene]-2,2’(3H,3’H)-dione involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 7,7’-dihydroxy-4,4’-spirobi[chromene]-2,2’(3H,3’H)-dione include:
7,8-dihydroxy-1-methoxy-3-methyl-10-oxo-4,10-dihydro-1H,3H-pyrano[4,3-b]chromene-9-carboxylic acid: This compound shares a similar chromene structure but differs in its functional groups and biological activities.
5-oxo-7,7-dimethyl-5,6,7,8-tetrahydro-4H-chromene: Another chromene derivative with distinct chemical properties and applications.
The uniqueness of 7,7’-dihydroxy-4,4’-spirobi[chromene]-2,2’(3H,3’H)-dione lies in its specific structural features and the resulting biological activities, making it a valuable compound for research and industrial applications.
Biological Activity
7,7'-Dihydroxy-4,4'-spirobi[chromene]-2,2'(3H,3'H)-dione (CAS No. 780821-74-1) is an organic compound belonging to the class of chromenes. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
- Molecular Formula : C17H12O6
- Molecular Weight : 312.28 g/mol
- IUPAC Name : 7,7'-dihydroxy-4,4'-spirobi[3H-chromene]-2,2'-dione
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Antioxidant Activity
This compound demonstrates significant antioxidant properties. It acts by scavenging free radicals and reducing oxidative stress in biological systems. The antioxidant activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .
2. Anti-inflammatory Properties
Studies have shown that this compound can inhibit inflammatory pathways. It modulates the expression of pro-inflammatory cytokines and enzymes involved in inflammation .
3. Anticancer Potential
The compound has been investigated for its anticancer properties. In vitro studies suggest it may inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
4. Neuroprotective Effects
Research indicates that this compound may offer neuroprotective benefits by enhancing acetylcholine levels in synapses and potentially inhibiting acetylcholinesterase (AChE) activity. This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer's .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Antioxidant Mechanism : The compound's structure allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.
- Anti-inflammatory Mechanism : It inhibits key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response.
- Anticancer Mechanism : The compound may induce apoptosis through mitochondrial pathways and inhibit signaling pathways that promote cancer cell survival .
Research Findings and Case Studies
Several studies have documented the biological activities of this compound:
Properties
IUPAC Name |
7,7'-dihydroxy-4,4'-spirobi[3H-chromene]-2,2'-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O6/c18-9-1-3-11-13(5-9)22-15(20)7-17(11)8-16(21)23-14-6-10(19)2-4-12(14)17/h1-6,18-19H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQHSNYXQLJJFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)OC2=C(C13CC(=O)OC4=C3C=CC(=C4)O)C=CC(=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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